

# Application Notes and Protocols: H-151 in a Psoriasis Mouse Model

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## Compound of Interest

Compound Name: H-151

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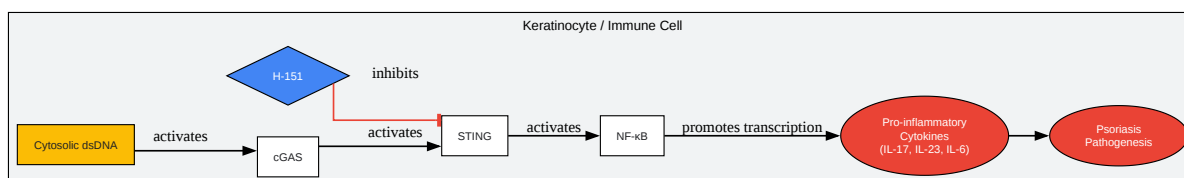
These application notes provide a comprehensive guide for utilizing the STING (Stimulator of Interferon Genes) antagonist, **H-151**, in a preclinical imiquimod-induced psoriasis mouse model. This document outlines the underlying mechanism of action, detailed experimental protocols, and expected quantitative outcomes, offering a valuable resource for the investigation of novel therapeutic strategies for psoriasis.

### Introduction

Psoriasis is a chronic inflammatory skin disease characterized by the hyperproliferation of keratinocytes and infiltration of immune cells.[1][2] The cGAS-STING signaling pathway, a key component of the innate immune system that detects cytosolic DNA, has been implicated in the pathogenesis of psoriasis.[3][4] Upregulation of STING and its downstream targets has been observed in psoriatic lesions.[1][5] **H-151** is a potent and selective antagonist of STING, which has been shown to ameliorate psoriasis-like symptoms in mouse models by inhibiting the STING/NF-κB signaling pathway.[1][6] This inhibition leads to a reduction in the production of pro-inflammatory cytokines, such as IL-17, IL-23, and IL-6, and decreases the infiltration of pathogenic immune cells.[1][3][5]

## Mechanism of Action: H-151 in Psoriasis

**H-151** exerts its therapeutic effect by directly inhibiting the STING protein. In the context of psoriasis, cytosolic DNA activates the cGAS-STING pathway, leading to the activation of NF- $\kappa$ B and subsequent transcription of pro-inflammatory cytokines. **H-151** blocks this cascade, thereby reducing the inflammatory response.



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Caption: **H-151** inhibits the STING-mediated signaling pathway.

## Experimental Protocols

### Imiquimod-Induced Psoriasis Mouse Model

This model is widely used to mimic human plaque-type psoriasis.[7][8] Topical application of imiquimod, a Toll-like receptor 7/8 agonist, induces a robust inflammatory response in the skin, characterized by erythema, scaling, and thickening, which are hallmarks of psoriasis.[7][9][10]

Materials:

- BALB/c or C57BL/6 mice (female, 8-10 weeks old)[7][11]
- Imiquimod 5% cream (e.g., Aldara™)[9]
- Control cream (e.g., Vaseline Lanette cream)[9]
- **H-151** cream (e.g., 250 and 500 mg/kg)[11]

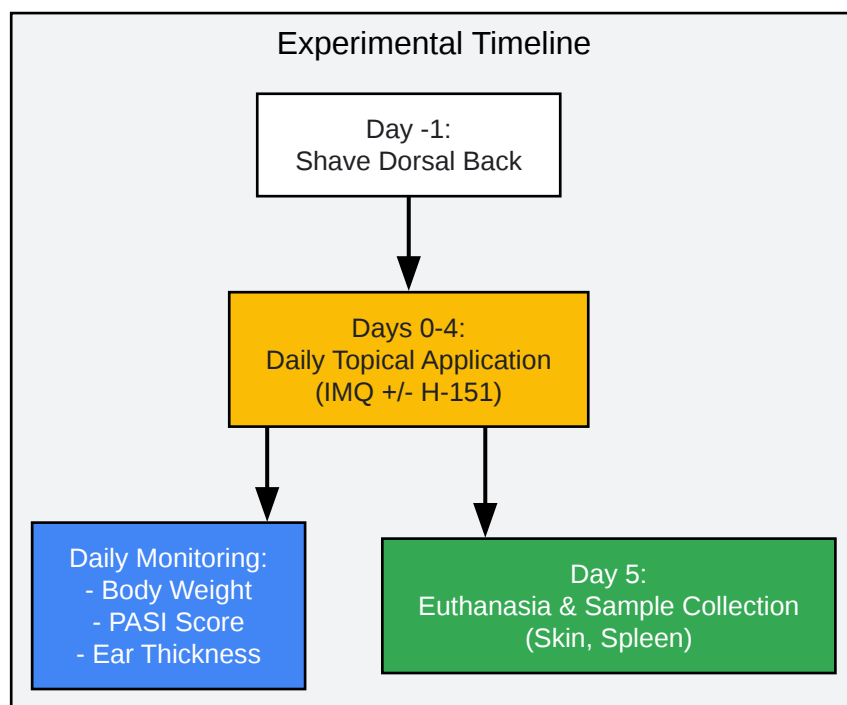
- Electric shaver or clippers[9]
- Calipers for measuring ear and skin thickness[7]

Procedure:

- Animal Acclimatization: Acclimatize mice to the housing conditions for at least one week before the experiment.
- Hair Removal: On day -1, shave the dorsal back of the mice over an area of approximately 2x3 cm.[9]
- Group Allocation: Randomly divide the mice into the following groups (n=8 per group):
  - Control Group: Topical application of control cream.
  - Imiquimod (IMQ) Group: Topical application of imiquimod cream.
  - IMQ + **H-151** (Low Dose) Group: Topical application of imiquimod cream and low-dose **H-151** cream.
  - IMQ + **H-151** (High Dose) Group: Topical application of imiquimod cream and high-dose **H-151** cream.
- Induction of Psoriasis: From day 0 to day 4, apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved back and right ear of the mice in the IMQ and treatment groups.[11] Apply a similar amount of control cream to the control group.
- **H-151** Treatment: For the treatment groups, apply the specified dose of **H-151** cream topically to the same areas as the imiquimod application, typically a few hours after the imiquimod application, for five consecutive days.[11]
- Monitoring and Assessment:
  - Daily: Monitor the body weight of the mice.[11]
  - Daily: Score the severity of the skin inflammation on the back using the Psoriasis Area and Severity Index (PASI). The scoring is based on erythema (redness), scaling, and

thickness, each graded on a scale of 0-4.[7][11]

- Daily: Measure the thickness of the right ear using calipers.[11]
- Sample Collection: On day 5, euthanize the mice and collect skin and spleen samples for further analysis.



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